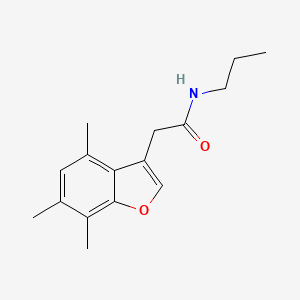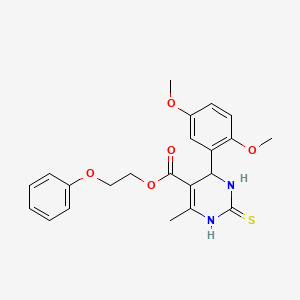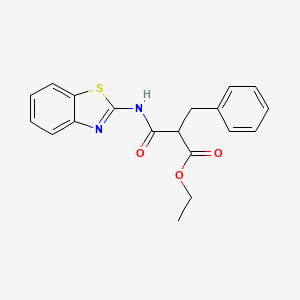![molecular formula C18H19N5O B5169253 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5169253.png)
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties and has been investigated for its use in the treatment of various types of cancer.
作用機序
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine works by inhibiting the activity of the enzyme c-Met, which is overexpressed in many types of cancer. By inhibiting c-Met, 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine has been shown to have several biochemical and physiological effects, including the inhibition of c-Met activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis, or the growth of new blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One advantage of using 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine in lab experiments is its specificity for c-Met, which makes it a useful tool for studying the role of c-Met in cancer progression. However, one limitation of using 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine, including:
1. Investigating its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Studying its effects on other signaling pathways involved in cancer progression.
3. Developing more potent and selective c-Met inhibitors based on the structure of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine.
4. Investigating its potential use in the treatment of other diseases, such as inflammatory disorders and neurological disorders.
In conclusion, 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of other diseases.
合成法
The synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine involves several steps, starting with the reaction of 2-chloronicotinic acid with 2-amino-3-cyclopropyl-1,2,4-oxadiazole to form an intermediate. This intermediate is then reacted with 3-(2-pyridinyl)propylamine to yield the final product.
科学的研究の応用
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-pyridinyl)propyl]-2-pyridinamine has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-10-19-15(4-1)5-3-11-20-16-9-8-14(12-21-16)18-22-17(23-24-18)13-6-7-13/h1-2,4,8-10,12-13H,3,5-7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKIMBWATOKFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)


![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)


![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)
![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)
![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5169248.png)
![cyclopentyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5169258.png)